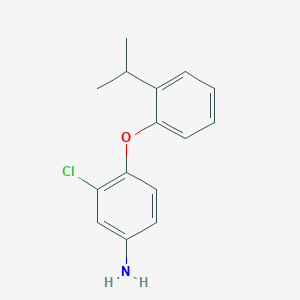

3-Chloro-4-(2-isopropylphenoxy)aniline

Description

3-Chloro-4-(2-isopropylphenoxy)aniline (CAS No. 946697-12-7) is a halogenated aniline derivative with a phenoxy substituent bearing an isopropyl group. The compound’s structure features a chlorine atom at the 3-position and a 2-isopropylphenoxy group at the 4-position of the aniline ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-chloro-4-(2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10(2)12-5-3-4-6-14(12)18-15-8-7-11(17)9-13(15)16/h3-10H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJXTSOQTHJOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-isopropylphenoxy)aniline typically involves the following steps:

Nitration of 2-isopropylphenol: The starting material, 2-isopropylphenol, undergoes nitration to form 2-isopropyl-4-nitrophenol.

Reduction of Nitro Group: The nitro group in 2-isopropyl-4-nitrophenol is reduced to an amino group, resulting in 2-isopropyl-4-aminophenol.

Chlorination: The amino group in 2-isopropyl-4-aminophenol is then chlorinated to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to prevent side reactions.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-isopropylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-4-(2-isopropylphenoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-isopropylphenoxy)aniline involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways Involved: It may modulate signaling pathways and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 3-Chloro-4-(2-isopropylphenoxy)aniline and related compounds:

Key Observations :

- Biological Activity: The 3-fluorobenzyloxy analog (CAS 202197-26-0) demonstrates potency against Plasmodium falciparum (EC50 = 27 nM) and is critical in synthesizing lapatinib, a tyrosine kinase inhibitor . In contrast, 3-Chloro-4-(4-chlorophenoxy)aniline showed in silico antiplasmodial activity but lacks experimental validation .

Physicochemical Properties

Limited data exist for the target compound, but comparisons with analogs suggest trends:

| Property | This compound | 3-Chloro-4-(4-chlorophenoxy)aniline | 3-Chloro-4-((3-fluorobenzyl)oxy)aniline |

|---|---|---|---|

| Melting Point | Not reported | Not reported | 78–82°C |

| Water Solubility | Likely low (inferred from substituents) | Low (hybridization issues reported) | Low (requires formulation optimization) |

| LogP (Lipophilicity) | High (isopropyl group) | Moderate | High (fluorobenzyl group) |

Notes:

- The 3-fluorobenzyloxy analog’s melting point (78–82°C) reflects crystallinity, which is advantageous for purification .

Biological Activity

3-Chloro-4-(2-isopropylphenoxy)aniline is a compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C15H16ClNO

- Molecular Weight : 261.75 g/mol

- Structural Features : The compound contains a chloro group at the 3-position and an isopropylphenoxy group at the 4-position of the aniline structure, contributing to its unique chemical reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in critical biological pathways. For example, it may interfere with chitin synthesis in insects, affecting their growth and development.

- Binding Affinity : The compound has been shown to bind to the active sites of certain enzymes, blocking their activity. This interaction is crucial for understanding its potential therapeutic effects.

- Therapeutic Potential : Investigations into its derivatives have highlighted potential applications in anti-inflammatory and analgesic therapies, suggesting that the compound could serve as a lead for drug development.

Biological Activities

The biological activities of this compound have been explored in various studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections.

- Antimalarial Research : The compound has been investigated for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its metabolic pathways.

Enzyme Interaction Studies

A series of experiments have been conducted to evaluate the binding affinity of this compound with various enzymes:

| Enzyme Target | Effect | Reference |

|---|---|---|

| Chitin synthase | Inhibition of activity | |

| Cyclooxygenase (COX) | Potential anti-inflammatory effects | |

| Plasmodium falciparum | Growth inhibition |

These studies highlight the compound's potential as a multi-target agent in pharmacology.

Applications in Research

This compound serves multiple roles in scientific research:

- Proteomics Research : It is utilized as a biochemical probe to study protein interactions and modifications, aiding in the understanding of complex biological systems .

- Drug Development : Its ability to inhibit specific biological pathways makes it a valuable candidate for developing new therapeutic agents targeting inflammation and infectious diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-4-(2-isopropylphenoxy)aniline, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A practical synthesis involves condensation of 2-isopropylphenol with a halogenated nitrobenzene precursor (e.g., 3-chloro-4-fluoronitrobenzene) using a base like potassium carbonate in a polar aprotic solvent (e.g., DMF). Subsequent reduction of the nitro group to an amine can be achieved using Fe/NHCl under acidic conditions, yielding the target compound. Key parameters include temperature control (<80°C to avoid side reactions) and stoichiometric excess of the phenol derivative to drive the reaction .

- Yield Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Reported yields for analogous compounds reach ~82% under optimized conditions .

Q. How can researchers validate the purity and structural identity of this compound?

- Analytical Workflow :

Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.

Spectroscopy : Confirm structure via H-NMR (e.g., aromatic proton splitting patterns) and FT-IR (N-H stretching at ~3400 cm) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Low in water but soluble in DMSO or ethanol, critical for biological assays.

- Stability : Susceptible to oxidation; store under inert atmosphere (N/Ar) at -20°C.

- pKa : Estimated ~4.5 (amine group), influencing protonation state in aqueous buffers .

Advanced Research Questions

Q. How does the substitution pattern (chloro, isopropylphenoxy) influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing chloro group activates the aromatic ring for nucleophilic aromatic substitution at the para position. The bulky 2-isopropylphenoxy group sterically hinders ortho substitution, directing reactions to meta positions. Computational modeling (DFT) can predict regioselectivity .

- Case Study : In Pd-catalyzed Suzuki couplings, bromo derivatives of similar compounds show higher reactivity than chloro analogs. Consider halogen exchange strategies for functionalization .

Q. What computational tools are recommended for studying the crystal structure or electronic properties of this compound?

- Structural Analysis :

- SHELX for single-crystal X-ray refinement. Use SHELXL for small-molecule refinement and SHELXS for structure solution .

- ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

- Electronic Properties : DFT calculations (Gaussian or ORCA) to map HOMO/LUMO orbitals and predict redox behavior .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of efficacy)?

- Strategies :

Assay Validation : Ensure consistent assay conditions (e.g., pH, co-solvent concentration).

Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity.

Structural Analogues : Compare results with derivatives (e.g., 3-Chloro-4-(3,4-dichlorophenoxy)aniline) to isolate substituent effects. Reference PubChem bioactivity datasets for cross-verification .

Q. What are the challenges in studying this compound's interactions with biological targets, and how can they be addressed?

- Challenges : Low solubility and non-specific binding due to lipophilic substituents.

- Solutions :

- Use surfactants (e.g., Tween-80) or cyclodextrins to improve solubility.

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for precise binding affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.